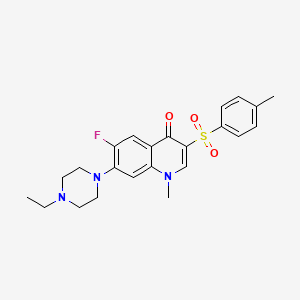

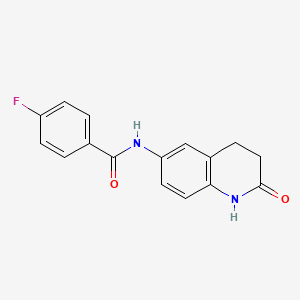

4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

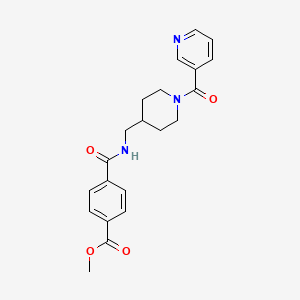

“4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound . It’s part of a class of compounds known as arylcyclohexylamines .

Synthesis Analysis

The synthesis of similar compounds often involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .Molecular Structure Analysis

The molecular structure of similar compounds like quinoline-2,4-diones displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis

The chemistry of similar compounds like quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Scientific Research Applications

Antimicrobial Properties

4-Fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its derivatives exhibit promising antimicrobial activities. For example, Desai et al. (2013) synthesized fluorine-containing derivatives bearing quinazolinone and 4-thiazolidinone, which showed significant antimicrobial potency against various bacteria and fungi. These compounds were noted for their remarkable in vitro antimicrobial potency, highlighting their potential as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Application in Positron Emission Tomography (PET)

A series of fluorine-containing benzamide analogs, including this compound, were synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using PET. These compounds were radiolabeled with fluorine-18 and showed high tumor uptake and acceptable tumor/normal tissue ratios, making them potential candidates for cancer imaging (Tu et al., 2007).

Synthesis and Herbicidal Activity

Some derivatives of this compound have been identified for their herbicidal activity. Huang et al. (2005) synthesized novel compounds with this structure and found them to possess commercial levels of herbicidal activity, comparable to existing protox-inhibiting herbicides. This demonstrates the compound's potential in agricultural applications (Huang et al., 2005).

Antiulcer Activity

Some derivatives of this compound have been studied for their potential antiulcer activities. Uchida et al. (1990) synthesized a series of compounds and found that they were potent inhibitors of (H+ + K+)ATPase and showed antisecretory activity against histamine-induced gastric acid secretion in rats. This suggests potential therapeutic applications in treating ulcers (Uchida et al., 1990).

Synthesis and Fluorescence Studies

The compound and its derivatives have also been used in fluorescence studies. Singh & Singh (2007) synthesized novel fluorophores based on the structure and studied their fluorescence in different organic solvents and aqueous solutions. This research contributes to the understanding of the fluorescence properties of these compounds, which can be valuable in biochemical and analytical applications (Singh & Singh, 2007).

Anticancer Properties

The derivatives of this compound have shown promise in anticancer research. Zhang et al. (2021) designed and synthesized 3-methylquinazolinone derivatives, including derivatives of the compound, which demonstrated significant antiproliferative activities against various tumor cells. This indicates the potential of these compounds in the development of new anticancer drugs (Zhang et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZYESDOCAMSJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)

![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)

![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)

![trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride](/img/structure/B2380201.png)

![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2380209.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2380210.png)